molecular formula C10H6N2O B1599890 4-Hydroxyquinoline-6-carbonitrile CAS No. 219763-82-3

4-Hydroxyquinoline-6-carbonitrile

Cat. No. B1599890
M. Wt: 170.17 g/mol
InChI Key: ZRQABNJYWSVSCU-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-6-carbonitrile is a hydroxylated quinoline derivative . It has a molecular formula of C10H6N2O and a molecular weight of 170.17 g/mol. It’s not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of 4-Hydroxyquinoline-6-carbonitrile involves the reaction of phosphorous tribromide with a solution in DMF. The reaction is slightly exothermic and after cooling to room temperature, it’s diluted with ice water and stirred for an hour. The product is then filtered off, washed with water, and air-dried.


Molecular Structure Analysis

The molecular structure of 4-Hydroxyquinoline-6-carbonitrile consists of a quinoline nucleus with a hydroxyl group at the 4th position and a carbonitrile group at the 6th position .


Physical And Chemical Properties Analysis

4-Hydroxyquinoline-6-carbonitrile is a solid substance . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis of Heteroannulated Quinolones

  • Scientific Field : Organic Chemistry
  • Application Summary : Quinolones and their heteroannulated derivatives are synthesized due to their diverse spectrum of biological activities . These compounds are important in the development of new drugs .
  • Methods of Application : Various new, efficient, and convenient synthetic approaches are used to synthesize diverse quinolone-based scaffolds .
  • Results or Outcomes : The synthesized quinolones have shown diverse biological activities such as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

Biological Activities of Heteroannulated Quinolones

  • Scientific Field : Pharmacology
  • Application Summary : Heteroannulated quinolones have shown a diverse range of biological activities .
  • Methods of Application : These compounds are tested against various diseases and conditions .
  • Results or Outcomes : Compounds containing a pyranoquinoline nucleus have been used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, antiallergenic, anti-inflammatory, antimalarial, calcium-signaling inhibition, and antitumor activities .

Anticancer Drug Development

  • Scientific Field : Pharmacology
  • Application Summary : Quinoline skeletons are important in anticancer drug improvement, as their derivatives show significant results through different mechanisms .
  • Methods of Application : These derivatives may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
  • Results or Outcomes : Many quinoline-containing compounds have been reported as potential antitumor agents .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
  • Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
  • Results or Outcomes : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Antimalarial Activity

  • Scientific Field : Pharmacology
  • Application Summary : Quinolines have been used in the treatment of malaria . Quinine and its derivatives have been used extensively in this regard .
  • Methods of Application : Quinolines are used as drugs isolated from naturally occurring compounds .
  • Results or Outcomes : Quinine and its derivatives have been used to treat malaria with significant results .

Antidepressant and Anticonvulsant Activity

  • Scientific Field : Neuropharmacology
  • Application Summary : Quinolines exhibit important biological activities, including antidepressant and anticonvulsant effects .
  • Methods of Application : These compounds are used extensively in the treatment of various neurological conditions .
  • Results or Outcomes : Quinolines have been found to have significant antidepressant and anticonvulsant effects .

Safety And Hazards

4-Hydroxyquinoline-6-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment when handling this compound .

properties

IUPAC Name

4-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQABNJYWSVSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470135
Record name 4-HYDROXYQUINOLINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinoline-6-carbonitrile

CAS RN

219763-82-3
Record name 4-HYDROXYQUINOLINE-6-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzonitrile (a) (27.5 g) was added portionwise over 5 minutes to refluxing Dowtherm A (200 ml). After refluxing an additional 5 minutes, the mixture was allowed to cool to room temperature and diluted with ether (200 ml) with stirring. The product was filtered off, washed thoroughly with ether and air dried to provide a gold solid (16.2 g, 94%).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhang, C Cheng, J Li, L Wang… - Journal of medicinal …, 2022 - ACS Publications
Senexins are potent and selective quinazoline inhibitors of CDK8/19 Mediator kinases. To improve their potency and metabolic stability, quinoline-based derivatives were designed …
Number of citations: 13 pubs.acs.org
C Vanleysen - 2020 - libstore.ugent.be
Chemistry has an essential role in the improvement of the human life standard through the development of pharmaceuticals, fertilizers and detergents, to mention just a few. However, …
Number of citations: 0 libstore.ugent.be

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